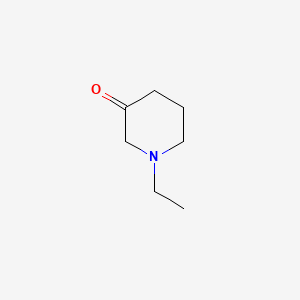

1-Ethylpiperidin-3-one

描述

Overview of Piperidinone Ring Systems in Organic Synthesis

Piperidinone scaffolds are a significant class of heterocyclic compounds that feature a six-membered ring containing a nitrogen atom and a ketone group. jocpr.com These structures are of paramount importance in the pharmaceutical industry and medicinal chemistry, primarily serving as versatile building blocks for the synthesis of more complex molecules. nih.govnih.govmdpi.com The piperidine (B6355638) ring is a prevalent motif found in a wide array of natural products, particularly alkaloids, and is a core component in numerous pharmaceutical drugs. nih.govnih.govresearchgate.net

Piperidinones function as crucial synthetic intermediates. jocpr.comresearchgate.net The presence of the ketone functionality allows for a wide range of chemical modifications, enabling the introduction of various substituents and the construction of elaborate molecular architectures, such as spiro heterocycles and fused-ring systems. jocpr.comresearchgate.net Their utility as precursors to the piperidine ring system makes them indispensable in drug discovery and development. mdpi.comresearchgate.net

Historical Development and Significance of N-Alkylpiperidin-3-ones

The synthesis of the piperidinone core has been a subject of chemical research for over a century. A classic method is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine. jocpr.com This reaction is indicative of early efforts to construct this heterocyclic system.

The development of N-alkylated piperidinones, such as 1-Ethylpiperidin-3-one, is intrinsically linked to the broader evolution of synthetic organic chemistry and the persistent demand for novel pharmaceutical agents. mdpi.com While a singular historical timeline for N-alkyl-3-piperidones is not distinctly documented, their emergence corresponds with the development of reliable N-alkylation techniques and the increasing focus on functionalized heterocyclic scaffolds in drug design. The significance of N-alkyl-3-piperidones lies in their role as advanced intermediates. The N-alkyl group, such as the ethyl group in this compound, modulates the compound's physicochemical properties, including lipophilicity and basicity, which can be crucial for the biological activity of the final target molecule. These intermediates are frequently used in the synthesis of complex substituted piperidines, which are explored for a wide range of pharmacological applications. nih.govchemicalbook.com For instance, related N-substituted piperidones like 1-benzylpiperidin-3-one (B1329684) serve as precursors in the synthesis of intricate pyrido[3,4-d]pyrimidines. researchgate.net

Structural Features and Chemical Properties Relevant to Synthetic Transformations

This compound is a heterocyclic ketone characterized by a piperidine ring N-substituted with an ethyl group and a carbonyl function at the 3-position. This specific arrangement of a tertiary amine and a ketone within a saturated six-membered ring dictates its chemical reactivity and utility as a synthetic intermediate.

The molecular structure contains two primary reactive sites: the carbonyl group and the tertiary amine nitrogen. The ketone at the C-3 position is susceptible to a variety of nucleophilic addition and condensation reactions. It can be readily reduced to the corresponding secondary alcohol, 1-ethyl-3-hydroxypiperidine, using standard reducing agents. smolecule.comchemimpex.com This transformation is a common step in the synthesis of piperidinol-based compounds. acs.org Furthermore, the ketone can react with amines in a process known as reductive amination to yield substituted aminopiperidines, such as (1-ethylpiperidin-3-yl)methanamine (B20679). These reactions highlight the compound's role as a versatile scaffold for introducing new functional groups and building molecular complexity.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| CAS Number | 43152-93-8 |

| Canonical SMILES | CCN1CCCC(=O)C1 |

| InChI Key | JZCVSIEWHFYGTE-UHFFFAOYSA-N |

The following table outlines key synthetic transformations involving this compound.

| Reaction Type | Reagents | Product Type | Significance |

| Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄) | 1-Ethyl-3-hydroxypiperidine | Access to chiral piperidinol building blocks. smolecule.comacs.org |

| Nucleophilic Addition | e.g., Hydroxylamine (B1172632), Hydrazines | Oximes, Hydrazones | Synthesis of derivatives for medicinal chemistry. |

| Reductive Amination | e.g., Ammonia (B1221849) (NH₃), NaBH₃CN | (1-Ethylpiperidin-3-yl)amine derivatives | A key method for synthesizing substituted piperidines. |

| Condensation Reactions | e.g., With active methylene (B1212753) compounds | Fused heterocyclic systems | Construction of complex polycyclic scaffolds. researchgate.net |

Research Gaps and Future Perspectives in Piperidinone Derivatives

Despite the established utility of piperidinones, significant research continues to be directed toward this class of compounds. A primary focus is the development of novel, more efficient, and stereoselective synthetic methodologies. nih.gov The creation of enantiomerically pure piperidone derivatives is a critical research area, as the stereochemistry of the final molecules often dictates their pharmacological activity. researchgate.netrsc.org

A notable research gap exists in the catalytic, asymmetric synthesis of 3-substituted piperidinones, which would provide direct access to chiral building blocks and streamline the synthesis of target compounds. Future perspectives lie in the skeletal diversification of the piperidinone core through innovative catalytic reactions to generate libraries of highly decorated and structurally unique molecules for biological screening. rsc.org The application of computational methods, such as Density Functional Theory (DFT), is also an emerging area to predict the electronic and material properties of novel piperidone derivatives, potentially expanding their application beyond pharmaceuticals into materials science. acs.org Additionally, there is a growing emphasis on developing "green" or environmentally benign synthetic routes to piperidinones, utilizing sustainable solvents and catalysts to minimize environmental impact. researchgate.net The continued exploration of piperidinone chemistry is expected to yield new synthetic tools and novel molecules with significant therapeutic potential. researchgate.netfrontiersin.org

Structure

2D Structure

3D Structure

属性

分子式 |

C7H13NO |

|---|---|

分子量 |

127.18 g/mol |

IUPAC 名称 |

1-ethylpiperidin-3-one |

InChI |

InChI=1S/C7H13NO/c1-2-8-5-3-4-7(9)6-8/h2-6H2,1H3 |

InChI 键 |

UDMMJJYIAHHNQA-UHFFFAOYSA-N |

规范 SMILES |

CCN1CCCC(=O)C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Ethylpiperidin 3 One

Cyclization Reactions in Piperidinone Synthesis

The formation of the piperidine (B6355638) ring through cyclization is a fundamental approach to synthesizing 1-ethylpiperidin-3-one and its derivatives. These methods involve the creation of one or more carbon-carbon or carbon-nitrogen bonds to form the six-membered ring.

Intramolecular Carbonyl Condensations

Intramolecular condensation reactions, such as the Dieckmann condensation, are powerful tools for the synthesis of cyclic ketones, including piperidinones. The Dieckmann condensation involves the intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester. stackexchange.com For the synthesis of a piperidinone ring, a diester with a nitrogen atom in the backbone would be required. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target piperidinone. The general mechanism involves the deprotonation of an α-carbon to a carbonyl group, followed by an intramolecular nucleophilic attack on the other ester group to form a cyclic intermediate. stackexchange.com

Multi-Component Reactions for Piperidine Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like piperidinones in a single step from three or more starting materials. wikipedia.orgtcichemicals.com These reactions are highly atom-economical and can rapidly generate molecular diversity. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prominent examples, though not directly yielding this compound, they illustrate the principle of building complex scaffolds rapidly. wikipedia.orgorganic-chemistry.org More relevant to piperidinone synthesis are MCRs that specifically construct the piperidine ring. For instance, a one-pot synthesis of functionalized piperidines can be achieved through the reaction of aldehydes, amines, and a suitable dienophile. While specific examples leading directly to this compound are not prevalent in the searched literature, the general strategy of combining an ethylamine (B1201723) derivative, a suitable four-carbon component, and a carbonyl-containing fragment in a single pot represents a viable, though complex, synthetic design.

Ring Transformation and Expansion Strategies

An alternative to building the piperidine ring from acyclic precursors is to modify existing ring systems. This can involve the transformation of other heterocycles or the expansion of smaller rings.

Preparation from Precursor Heterocycles

Pyridine (B92270) derivatives serve as common precursors for the synthesis of piperidines. A typical strategy involves the reduction of a substituted pyridine. For example, a pyridine derivative can be N-alkylated with an ethyl group, followed by partial reduction of the ring to a tetrahydropyridine, and subsequent oxidation to introduce the ketone at the 3-position. A more direct route involves the catalytic hydrogenation of an N-ethyl-3-hydroxypyridinium salt, followed by oxidation of the resulting 1-ethyl-3-piperidinol to the desired ketone. The reduction of the pyridine ring can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Reconstructive Synthesis via Rearrangement Reactions

Rearrangement reactions can be employed to reconstruct a molecular skeleton, leading to the formation of the piperidinone ring. thermofisher.com While specific examples for the direct synthesis of this compound via rearrangement are not readily found, general rearrangement principles can be applied. For instance, a Beckmann rearrangement of a suitably substituted cyclohexanone (B45756) oxime could theoretically lead to a piperidinone. libretexts.org Similarly, the Favorskii rearrangement of an α-haloketone with a tethered amino group could potentially be designed to contract a seven-membered ring or expand a five-membered ring to form the desired 3-piperidinone structure. libretexts.org These approaches, however, are often complex and may require carefully designed substrates.

Functionalization of Pre-existing Piperidine Scaffolds

The most direct and often utilized method for the synthesis of this compound involves the functionalization of a pre-existing piperidine ring. This approach leverages commercially available or readily synthesized piperidine derivatives.

A primary method is the N-alkylation of piperidin-3-one (B1582230) with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate. researchgate.net This reaction introduces the ethyl group onto the nitrogen atom of the piperidin-3-one core.

Alternatively, one can start with 1-ethylpiperidine (B146950) and introduce the ketone functionality at the 3-position. This is a more challenging transformation and typically involves a directed oxidation or a multi-step sequence. Another approach involves the reduction of this compound to 1-ethyl-3-piperidinol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which can then be re-oxidized to the ketone. smolecule.com This two-step process can be useful for purification or for the introduction of stereochemistry at the 3-position.

The functionalization can also be performed at other positions on the piperidine ring, followed by transformations to yield the 3-keto group. For example, rhodium-catalyzed C-H functionalization can be used to introduce substituents at the C2 or C4 positions of the piperidine ring, which could then be further manipulated. d-nb.infonih.gov However, direct C-H functionalization at the C3 position is generally more difficult due to the electronic effects of the nitrogen atom. d-nb.info

Below is a table summarizing some of the synthetic approaches:

| Methodology | Starting Materials | Key Steps | Reference(s) |

| N-Alkylation | Piperidin-3-one, Ethyl halide | Base-mediated nucleophilic substitution | , researchgate.net |

| Reduction of Pyridine Derivative | Substituted Pyridine, Ethylating agent | N-alkylation, Catalytic hydrogenation, Oxidation | |

| Oxidation of Piperidinol | 1-Ethyl-3-piperidinol | Oxidation (e.g., with PCC or Swern oxidation) | smolecule.com |

N-Alkylation Approaches with Ethyl Groups

A primary strategy for synthesizing this compound involves the N-alkylation of a piperidin-3-one precursor. This method introduces the ethyl group directly onto the nitrogen atom of the piperidine ring. The reaction typically employs an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. researchgate.netresearchgate.net The base, often a carbonate like potassium carbonate (K₂CO₃) or a bicarbonate, serves to neutralize the acid generated during the reaction. researchgate.netvulcanchem.com

The choice of solvent is crucial for the success of the N-alkylation. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the reaction. researchgate.netresearchgate.net The reaction temperature can be optimized, with some procedures conducted at room temperature while others require heating to ensure complete conversion. researchgate.net For instance, reacting piperidin-3-one with ethyl bromide in a polar aprotic solvent under basic conditions yields the this compound intermediate, which can then be converted to its hydrochloride salt if desired.

Table 1: N-Alkylation Reaction Parameters

| Ethylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ethyl Halide (e.g., EtBr, EtI) | K₂CO₃ | DMF | Room Temp. to 70 °C | researchgate.net |

| Ethyl Halide (e.g., EtBr, EtI) | NaHCO₃ | Acetonitrile | 50-80 °C | vulcanchem.com |

| Ethyl Halide | KHCO₃ | Acetonitrile | Room Temp. | researchgate.net |

Oxidation Methods for Ketone Formation

Another key synthetic transformation is the oxidation of a suitable precursor to form the ketone at the 3-position of the piperidine ring. This can be achieved by oxidizing 1-ethylpiperidine or a related derivative. Various oxidizing agents can be employed for this purpose, including chromium-based reagents like chromium trioxide or permanganates like potassium permanganate (B83412). The controlled oxidation of the methylene (B1212753) group at the C-3 position of 1-ethylpiperidine leads to the desired this compound. The reaction conditions, including the choice of oxidant and solvent, must be carefully controlled to prevent over-oxidation or side reactions.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful and efficient pathways for the synthesis of this compound, often providing higher yields and selectivity compared to stoichiometric methods.

Transition Metal Catalysis

Transition metal catalysis has emerged as a versatile tool in the synthesis of piperidine derivatives. Palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) complexes are frequently used to catalyze various bond-forming reactions. mdpi.comvulcanchem.comfrontiersin.org For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the piperidine ring system or introduce functional groups. mdpi.com The catalytic reduction of substituted pyridines is another important route. For example, the hydrogenation of a suitably substituted pyridine precursor using catalysts like platinum oxide (PtO₂) can yield the corresponding piperidine. asianpubs.org Furthermore, bimetallic catalysts, such as a Rh/C and Re/C mixture, have shown high activity in the reduction of amides to form N-alkylated piperidines like 1-ethylpiperidine. google.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Piperidine Synthesis

| Catalyst | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Indole (B1671886) derivative and vinyl bromide | Indolylether | mdpi.com |

| PtO₂ | Hydrogenation | Substituted Pyridine | Piperidine Derivative | asianpubs.org |

| Rh/C + Re/C | Amide Reduction | 1-Acetylpiperidine | 1-Ethylpiperidine | google.com |

| Fe(TPP)Cl | C(sp³)-H Amination | Linear amino-aldehydes | N-Heterocycles | frontiersin.org |

Organocatalysis in Stereoselective Preparations

Organocatalysis provides a metal-free alternative for the synthesis of chiral piperidine derivatives. rsc.orgmetu.edu.tr This approach utilizes small organic molecules as catalysts to promote stereoselective reactions. For the synthesis of chiral derivatives related to this compound, organocatalytic domino reactions, such as Michael additions followed by cyclization, have proven effective. rsc.orgmetu.edu.tr For example, modularly designed organocatalysts derived from cinchona alkaloids and amino acids can be used to achieve high enantio- and diastereoselectivity in the formation of functionalized chromanes, which share structural motifs with piperidones. rsc.org Proline and its derivatives are also common organocatalysts for stereoselective transformations. rsc.org While direct organocatalytic synthesis of this compound is not extensively documented, the principles can be applied to create chiral precursors or analogues.

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. imist.ma This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

Solvent-Free and Aqueous Medium Syntheses

Performing reactions in water or without a solvent are key tenets of green chemistry. imist.ma Aqueous synthesis offers significant advantages by reducing the reliance on volatile and often toxic organic solvents. Research has shown that N-heterocyclization reactions to form piperidines can be efficiently carried out in an alkaline aqueous medium, sometimes facilitated by microwave irradiation. organic-chemistry.org This approach not only simplifies the workup procedure but also aligns with the principles of green chemistry by using a non-toxic and readily available solvent. imist.ma While specific examples for this compound are not abundant, the development of aqueous synthetic routes for N-substituted piperidones is an active area of research. scribd.com

Energy-Efficient Reaction Conditions

The development of synthetic routes that minimize energy consumption is a cornerstone of green chemistry, aiming to reduce both the environmental impact and production costs associated with chemical manufacturing. For the synthesis of this compound and its derivatives, several methodologies have been explored that operate under energy-efficient conditions, such as microwave irradiation, ambient temperature reactions, and the application of continuous flow systems. These approaches offer significant advantages over traditional methods that often rely on prolonged heating and high energy input.

Microwave-Assisted Synthesis

In the context of piperidine derivatives, microwave irradiation has been shown to dramatically decrease reaction times. For instance, in syntheses involving the alkylation of piperidine precursors, a reaction step that might take hours under conventional reflux can be completed in minutes. Research on the synthesis of various piperidine acetamides demonstrated that microwave irradiation at 65–70 °C for just 5–10 minutes resulted in good yields of clean products, a significant improvement over conventional heating which required longer periods to achieve lower to moderate yields. mdpi.com While specific studies detailing the complete synthesis of this compound via microwaves are not prevalent, the synthesis of its derivatives and related heterocyclic structures highlights the potential of this energy-efficient technology. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperidine Derivatives mdpi.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5–10 minutes |

| Product Yield | Moderate (~60%) | Good |

| Energy Input | Sustained heating required | Short bursts of high-intensity energy |

| Product Purity | Side products may form | Generally cleaner products |

Ambient Temperature Synthesis

Conducting reactions at ambient temperature represents an ideal scenario for energy efficiency, as it eliminates the need for external heating or cooling. Several synthetic transformations involving this compound can be effectively carried out under these conditions.

One notable example is a nonaflation–elimination reaction followed by a Sonogashira coupling, where this compound is a key starting material. wiley-vch.de In this procedure, the initial reaction step is stirred at 10°C before being allowed to proceed for 24 hours at ambient temperature, demonstrating the feasibility of complex transformations without significant energy input. wiley-vch.de

Furthermore, condensation reactions, such as the Claisen-Schmidt condensation, are often performed at room temperature. For instance, the synthesis of bis-chalcone derivatives from the related 1-ethylpiperidin-4-one involves stirring the reactants in methanol (B129727) with a base at room temperature for 24 hours. biomedpress.org This suggests that similar energy-efficient condensation reactions could be applied to this compound. The use of mechanochemical methods, such as ball milling, also allows for reactions to occur at room temperature, representing a sustainable and solvent-minimal approach to synthesis. acs.org

Table 2: Example of an Ambient Temperature Reaction Involving this compound wiley-vch.de

| Reaction Step | Starting Material | Key Reagents | Temperature | Time |

|---|---|---|---|---|

| Nonaflation–Elimination | This compound | NfF, P1-base, DMF | 10°C to Ambient | 24 hours |

| Sonogashira Coupling | Resulting Alkenyl Nonaflate | Pd(OAc)₂, CuI, PPh₃ | Ambient | 24 hours |

Continuous Flow Chemistry

Chemical Reactivity and Derivatization Strategies of 1 Ethylpiperidin 3 One

Carbonyl Group Transformations

The ketone functionality at the 3-position of the 1-ethylpiperidine (B146950) ring is the primary site for a variety of chemical transformations. Its reactivity is central to the derivatization of this heterocyclic core, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group in 1-Ethylpiperidin-3-one readily undergoes attack by various nucleophiles. These reactions, including enamine formation, condensation reactions, and olefination reactions, provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.

This compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, to form an enamine. This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the more stable enamine. Enamines are nucleophilic at the α-carbon and serve as enolate equivalents under neutral or milder conditions than those required for enolate formation. libretexts.org

The resulting enamines are valuable synthetic intermediates. mdpi.com For instance, in a process known as the Stork enamine synthesis, the enamine derived from this compound can react with electrophiles like alkyl halides in an SN2 fashion. This alkylation occurs at the α-carbon (C4 position). Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the ketone, yielding a 4-substituted-1-ethylpiperidin-3-one. This three-step sequence—enamine formation, alkylation, and hydrolysis—provides a reliable method for the α-alkylation of the piperidinone core. libretexts.org

Table 1: Stork Enamine Synthesis Pathway

| Step | Reaction | Description |

|---|---|---|

| 1 | Enamine Formation | This compound reacts with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine. libretexts.org |

| 2 | Alkylation | The enamine attacks an alkyl halide, forming a C-C bond at the C4 position and generating an iminium salt. libretexts.org |

The carbonyl group of this compound is a suitable electrophile for condensation reactions with active methylene (B1212753) compounds and enolates.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group (e.g., malononitrile, cyanoacetic acid, or diethyl malonate), typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.comsciensage.info The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For this compound, this would result in the formation of a 3-ylidene-substituted piperidine (B6355638). The choice of catalyst and reaction conditions can be crucial for the reaction's success. organic-chemistry.org

The Aldol (B89426) condensation occurs when the enolate of one carbonyl compound adds to the carbonyl group of another. magritek.comresearchgate.net this compound can act as the electrophilic partner (the "acceptor") in a mixed or crossed aldol condensation. Alternatively, under basic conditions, it can form an enolate by deprotonation at the C2 or C4 position, which can then act as the nucleophile. The reaction between an enolate and a ketone leads to a β-hydroxy ketone, known as an aldol adduct. libretexts.orgnih.gov This adduct may subsequently dehydrate, especially under heating or acidic/basic conditions, to form an α,β-unsaturated ketone. magritek.com

Olefination reactions provide a direct route to convert the carbonyl group of this compound into an exocyclic double bond (an alkylidene group).

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgwikipedia.orgmasterorganicchemistry.com The ylide attacks the carbonyl carbon of this compound to form a four-membered oxaphosphetane intermediate. chem-station.com This intermediate then fragments to yield the desired alkene (a 3-alkylidene-1-ethylpiperidine) and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comchem-station.com The reaction is driven by the formation of the strong phosphorus-oxygen double bond. chem-station.com

A widely used alternative is the Horner–Wadsworth–Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. wikipedia.orgnumberanalytics.com These carbanions are generated by treating phosphonate esters with a base. organic-chemistry.org The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity, favoring the formation of (E)-alkenes when applicable. organic-chemistry.orgnrochemistry.com

Knoevenagel and Aldol Condensations

Carbonyl Reductions and their Stereoselectivity

The reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation that generates 1-Ethylpiperidin-3-ol. This reaction introduces a new stereocenter at the C3 position.

The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions is critical as it influences the stereochemical outcome of the reaction.

The reduction of this compound produces 1-Ethylpiperidin-3-ol, which can exist as two diastereomers: cis and trans. The stereochemical designation refers to the relative orientation of the hydroxyl group at C3 and the ethyl group on the nitrogen. The conformation of the piperidine ring and the method of hydride delivery determine the diastereomeric ratio of the product.

Studies on related substituted piperidinones have shown that the stereoselectivity of the reduction is highly dependent on the reducing agent and the steric environment of the ketone. mdpi.com For example, hydride reagents can approach the carbonyl group from either the axial or equatorial face of the ring conformation. The preferred direction of attack dictates whether the resulting alcohol is predominantly axial (trans isomer) or equatorial (cis isomer). The use of bulky reducing agents often leads to attack from the less hindered face, enhancing the stereoselectivity. Furthermore, specialized chiral catalysts can be employed to achieve high diastereoselectivity, which is crucial in the synthesis of specific biologically active molecules. google.com

Table 2: Potential Diastereomeric Products of this compound Reduction

| Product | Relative Stereochemistry | Key Feature |

|---|---|---|

| cis-1-Ethylpiperidin-3-ol | Hydroxyl and ethyl groups are on the same side of the ring's average plane. | Often formed through equatorial attack of the hydride. |

Catalytic Hydrogenation Methods

The catalytic hydrogenation of this compound is a key transformation, primarily targeting the reduction of the ketone functionality to a secondary alcohol, yielding 1-ethylpiperidin-3-ol. This reaction is fundamental for accessing a variety of piperidinol derivatives. smolecule.com

Various catalytic systems have been employed for the hydrogenation of piperidinones and related pyridine (B92270) precursors. While palladium on carbon (Pd/C) is a common catalyst, others like platinum(IV) oxide (PtO₂), rhodium, and ruthenium-based catalysts have also been utilized, often requiring specific conditions to achieve high yields and stereoselectivity. mdpi.comasianpubs.org For instance, the hydrogenation of pyridine derivatives to piperidines can be achieved using a 5% Pd/C catalyst under significant hydrogen pressure (20 atm) and elevated temperature (40 ± 5 °C). In some cases, co-catalysts like aluminum oxide (Al₂O₃) are used in conjunction with a primary catalyst such as ruthenium on silica (B1680970) (Ru/SiO₂) to enhance catalytic activity and achieve desirable outcomes under specific temperature and pressure ranges (e.g., 80-90 °C and 6-8 MPa). google.com

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction, which is crucial when synthesizing chiral molecules. Asymmetric hydrogenation using chiral catalysts can provide access to specific enantiomers of the resulting alcohol. mdpi.com

Table 1: Catalytic Hydrogenation Conditions for Piperidine Ring Formation

| Catalyst System | Substrate Type | Conditions | Product | Yield (%) | Reference |

| 5% Pd/C | N-benzyl-3-pyridine acetate | 20 atm H₂, 40 ± 5 °C, 10 h | N-benzylpiperidine derivative | 100 | |

| Ru/SiO₂ and Al₂O₃ | 3-pyridone | 6-8 MPa, 80-90 °C | 3-hydroxypiperidine | Not specified | google.com |

| PtO₂ | Substituted pyridines | 50-70 bar H₂, glacial acetic acid | Piperidine derivatives | Not specified | asianpubs.org |

| Rhodium(I) complex | Fluoropyridines | Pinacol borane | All-cis-(multi)fluorinated piperidines | High | mdpi.com |

Oxidation Reactions of the Ketone Moiety

The ketone group of this compound can undergo oxidation, although this is a less common transformation compared to reduction. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially lead to the cleavage of the piperidine ring, forming carboxylic acids or other degradation products. evitachem.com The specific outcome of the oxidation would be highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature. For related piperidine derivatives, oxidation can lead to the formation of N-oxides when using reagents like hydrogen peroxide.

Alpha-Carbon Reactivity

Enolization and Enolate Chemistry

Like other ketones, this compound can undergo enolization, a process where it exists in equilibrium with its enol or enolate form. This equilibrium is a cornerstone of its alpha-carbon reactivity. The presence of the carbonyl group acidifies the protons on the adjacent carbons (the α-carbons), making them susceptible to removal by a base. masterorganicchemistry.comyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. libretexts.org This enol is a key intermediate in reactions such as acid-catalyzed α-halogenation. masterorganicchemistry.com

In the presence of a base, an α-proton can be abstracted to form an enolate anion. The resulting enolate is a powerful nucleophile, with electron density distributed between the α-carbon and the oxygen atom. This nucleophilic character allows the enolate to react with various electrophiles at the α-position. youtube.com The formation of either the enol or enolate is crucial for subsequent derivatization strategies at the α-carbons. fu-berlin.de

Alpha-Halogenation and Subsequent Transformations

The α-carbons of this compound are susceptible to halogenation (e.g., with Br₂, Cl₂, or I₂) under both acidic and basic conditions, proceeding through enol or enolate intermediates, respectively. masterorganicchemistry.comlibretexts.org

In an acidic medium, the reaction typically leads to the substitution of a single halogen atom at the more substituted α-carbon. youtube.com The acid catalyzes the formation of the enol, which then acts as the nucleophile attacking the halogen. libretexts.org

Under basic conditions, the reaction can be more difficult to control. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, often leading to multiple halogenations. libretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

The resulting α-halo ketones are versatile synthetic intermediates. For example, they can undergo elimination reactions to form α,β-unsaturated ketones, a transformation often facilitated by a base like pyridine. libretexts.org

Alkylation and Acylation at the Alpha-Positions

The enolate of this compound can be reacted with alkylating agents, such as alkyl halides, to introduce alkyl groups at the α-position(s). This reaction, known as α-alkylation, is a fundamental C-C bond-forming reaction. thieme-connect.comresearchgate.net The success of this reaction often depends on the careful choice of base, solvent, and electrophile to avoid side reactions like O-alkylation or multiple alkylations. Phase-transfer catalysis has been shown to be an effective method for the asymmetric α-alkylation of related piperidin-2-ones. thieme-connect.com

Similarly, α-acylation can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride. This introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the enhanced acidity of the proton between the two carbonyl groups. Friedel-Crafts acylation is a related reaction where an aromatic ring is acylated, and similar principles of activating a carbonyl-containing compound can be applied in intramolecular contexts. mdpi.com

Nitrogen Atom Reactivity

The nitrogen atom in the this compound ring is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is a key feature of the molecule.

The nitrogen can be further alkylated using alkyl halides or other electrophilic reagents to form a quaternary ammonium (B1175870) salt. researchgate.netiucr.org For instance, piperidine can be N-alkylated with alkyl bromides or iodides in a solvent like acetonitrile (B52724). researchgate.net The reaction of a related piperidine derivative with diethyl sulfate (B86663) resulted in the formation of a quaternary ethylpiperidinium salt. iucr.org This quaternization changes the electronic properties and steric environment of the molecule significantly.

N-Substituted Derivatizations beyond Ethyl

While the ethyl group at the nitrogen atom is a defining feature of this compound, further derivatization at this position is a key strategy for creating a library of analogous structures. The lone pair of electrons on the nitrogen atom allows for reactions with various electrophiles, leading to the formation of more complex piperidine derivatives. smolecule.com

Alkylation reactions can introduce a variety of functional groups to the nitrogen atom. smolecule.com For instance, reacting piperidin-3-one (B1582230) with different alkyl halides (e.g., benzyl (B1604629) chloride) under basic conditions can yield a range of N-substituted piperidinones. This approach is foundational for synthesizing compounds with tailored properties.

The following table summarizes various N-substituted piperidinone derivatives synthesized from piperidin-3-one precursors, highlighting the versatility of N-alkylation.

| Starting Material | Alkylating/Acylating Agent | Resulting N-Substituent | Reference |

| Piperidin-3-one | Bromoethane | Ethyl | vulcanchem.com |

| Piperidin-3-one | Benzyl Chloride | Benzyl | |

| Piperidin-4-one | Various | Amides, Ureas, Carbamates, Sulfonamides | acs.org |

| Anabasine | Aryloxyhaloalkanes | Aryloxyalkyl | researchgate.net |

This strategy is not limited to simple alkyl groups. More complex moieties, including those bearing additional functional groups, can be introduced to modulate the electronic and steric properties of the molecule. acs.orgnih.gov

Quaternization Reactions and Ammonium Salt Formation

The tertiary amine functionality of this compound readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium salts. issr.edu.kh This process involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, resulting in a positively charged nitrogen atom with four substituents. These reactions are typically carried out in a suitable solvent, and the resulting salts often precipitate out of the solution.

For example, the reaction of this compound with an alkyl halide like methyl iodide would yield 1-ethyl-1-methyl-3-oxopiperidin-1-ium iodide. The formation of these salts significantly alters the molecule's physical properties, such as increasing its polarity and water solubility. issr.edu.kh

Quaternization is a critical step in the synthesis of certain biologically active molecules. For example, quaternized analogs of 1-ethyl-4-piperidone (B1582495) have demonstrated significant cytotoxicity against leukemia cells. vulcanchem.com

The formation of ammonium salts is not limited to quaternization. As a basic amine, this compound can react with acids to form ammonium salts. issr.edu.kh For instance, treatment with hydrochloric acid yields this compound hydrochloride. This is a common strategy to improve the handling and stability of amine-containing compounds. The formation of such salts is a reversible process; addition of a stronger base can regenerate the free amine. issr.edu.kh

The table below illustrates the types of salts that can be formed from piperidine derivatives.

| Piperidine Derivative | Reactant | Salt Type | Reference |

| This compound | Hydrochloric Acid | Hydrochloride Salt | |

| Amines (general) | Acids (e.g., HCl, H₂SO₄) | Ammonium Salts | issr.edu.kh |

| 1-Ethyl-4-piperidone | Alkyl Halides | Quaternary Ammonium Salts | vulcanchem.com |

Ring-Opening and Ring-Closing Metathesis (RCM) Reactions

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org While this compound itself is not a direct substrate for ROMP due to the lack of a double bond in the ring, its derivatives can be designed to participate in such reactions. For ROMP to occur, the piperidinone ring would need to be functionalized with a strained alkene moiety.

Conversely, ring-closing metathesis (RCM) is a widely used method for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. researchgate.net This reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically containing ruthenium. organic-chemistry.org While not starting from this compound, RCM provides a synthetic route to piperidone scaffolds. For example, a seven-step synthesis starting from 3,5-dichloroaniline (B42879) utilizes a key RCM step to construct the 1-aryl-3-piperidone ring. nih.gov Similarly, RCM has been employed in the synthesis of 4a-aryldecahydroisoquinolines starting from N-methyl-3-allyl-4-piperidinone. nih.govacs.org

The general principle of RCM in synthesizing piperidinone-like structures is outlined below:

| Precursor Type | Catalyst | Resulting Structure | Reference |

| Diallylamine | Ruthenium-based catalyst | Pyrrolidine/Piperidine derivatives | utexas.edu |

| Diene with nitrogen linker | Grubbs' catalyst | Piperidinone scaffold | nih.govnih.gov |

Complex Multi-Step Reaction Sequences Initiated by this compound

The reactivity of this compound makes it a valuable starting material for complex, multi-step syntheses, leading to a diverse array of heterocyclic structures. These sequences often leverage both the ketone and amine functionalities to build molecular complexity in a controlled manner. beilstein-journals.org

One common strategy involves the reductive amination of the ketone group. For example, this compound can react with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride to form (1-ethylpiperidin-3-yl)methanamine (B20679). This introduces a new functional handle for further derivatization.

The ketone at the 3-position can also serve as a key site for constructing spirocyclic systems. For instance, spiro[piperidine-4,2′(1′H)-quinazolin]-4′(3′H)-ones have been synthesized from piperidinone precursors. jst.go.jp

Furthermore, this compound can be a precursor in domino reactions, where multiple bond-forming events occur in a single pot. beilstein-journals.org An example is the synthesis of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-ones from cinchonine, which involves transformations of the piperidine core. researchgate.net

Another elaborate example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A multi-step sequence starting from a piperidine carboxylate (a related structure) involves N-sulfonylation, conversion to a carbohydrazide, cyclization to an oxadiazole, and subsequent S-alkylation to yield complex heterocyclic products. tandfonline.comresearchgate.net

These examples highlight how the relatively simple structure of this compound can be strategically elaborated into significantly more complex and functionally rich molecules, demonstrating its utility as a versatile synthetic intermediate.

Synthetic Utility As a Building Block in Organic Synthesis

Construction of Substituted Piperidine (B6355638) Derivatives

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. 1-Ethylpiperidin-3-one serves as an excellent starting point for accessing substituted piperidine derivatives through reactions targeting its ketone functionality and the ring itself. The ketone can be transformed into alcohols, amines, and other functional groups, while the ring can be further substituted to create diverse molecular scaffolds. mdpi.com For instance, nucleophilic addition of reagents like hydroxylamine (B1172632) or hydrazines to the ketone group yields oximes and hydrazones, which are important intermediates in medicinal chemistry. Furthermore, the piperidinone core is a key intermediate for the synthesis of numerous nitrogen-containing bioactive molecules and potential drug candidates.

Synthesis of Chiral Piperidines

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of chiral piperidines is of significant importance. This compound provides a strategic entry point to such molecules.

One prominent method is the asymmetric reduction of the ketone. The use of chiral catalysts can achieve high levels of enantioselectivity. For example, asymmetric hydrogenation using a palladium catalyst with a chiral ligand like (R)-BINAP can produce the corresponding chiral alcohol with an enantiomeric excess greater than 80%. This chiral alcohol, (S)- or (R)-1-ethyl-3-piperidinol, is a versatile intermediate for further synthetic transformations. csic.es Similarly, enzymatic reductions, such as those using baker's yeast, have been successfully employed on related 3-oxo-piperidine carboxylates to yield chiral hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

Another powerful strategy involves the rhodium-catalyzed enantioselective arylation of the piperidinone, which can generate chiral piperidines with high enantiomeric purity. These methods underscore the utility of this compound as a prochiral substrate for the efficient construction of enantiomerically enriched piperidine derivatives.

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity |

| Asymmetric Hydrogenation | Pd/(R)-BINAP | Chiral Alcohol | >80% ee |

| Yeast Reduction | Baker's Yeast | Chiral Hydroxy-ester | >93% ee, >99% de |

| Enantioselective Arylation | Rhodium-based catalyst | Chiral Aryl-piperidine | High ee |

Stereocontrolled Functionalization of the Piperidine Ring

Beyond creating a single stereocenter via reduction, controlling the stereochemistry of multiple substituents on the piperidine ring is a central challenge in alkaloid and pharmaceutical synthesis. A stereoselective reaction is one that preferentially forms one stereoisomer over others. slideshare.netmasterorganicchemistry.com The functional group handles on this compound and its derivatives allow for such stereocontrolled transformations.

The stereochemical outcome of reactions can be influenced by various factors, including the choice of solvent and catalyst. For instance, polar solvents may favor mechanisms that preserve stereochemistry, while specific catalysts can direct the approach of reagents to a particular face of the molecule.

A key strategy for achieving stereocontrol is through the use of chiral auxiliaries. For example, phenylglycinol-derived δ-lactams, which are bicyclic piperidone systems, serve as scaffolds for the stereoselective synthesis of cis- and trans-2,6-dialkylpiperidines. acs.orgresearchgate.net Michael-type conjugate addition reactions to chiral enamines derived from piperidones have also been used to construct trisubstituted piperidine rings with excellent stereocontrol. beilstein-journals.org This approach relies on the concept of A(1,3) strain to direct the incoming nucleophile to a specific face of the molecule, resulting in a single stereoisomer. beilstein-journals.org While these examples often involve N-protected piperidones, the principles are directly applicable to derivatives of this compound for the synthesis of complex, stereochemically defined piperidine structures.

Applications in the Synthesis of Fused and Bridged Heterocyclic Systems

The rigid frameworks of fused and bridged heterocyclic systems are common features in many biologically active compounds. This compound is a valuable precursor for constructing such complex architectures, including those containing pyrrolidine (B122466), quinolizidine (B1214090), and indolizidine rings.

A classic and powerful method for ring formation is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orgwikipedia.orgspcmc.ac.inqorganica.es As a ketone, this compound can act as the Michael donor. Reaction with an α,β-unsaturated ketone, such as methyl vinyl ketone, under basic conditions would generate a new six-membered ring fused to the piperidine core, leading to a bicyclic octahydroquinoline-like system. This demonstrates a direct pathway from a simple piperidinone to a more complex, fused ring system. wikipedia.orgspcmc.ac.in

Pyrrolidine-Fused Piperidinones

The fusion of a pyrrolidine ring onto a piperidine scaffold creates important bicyclic systems, such as the spiro[pyrrolidine-3,3′-oxindole] framework found in many natural products. mdpi.com A primary strategy for constructing the pyrrolidine ring is through 1,3-dipolar cycloaddition reactions. mdpi.commdpi.com In this approach, an azomethine ylide (the 1,3-dipole) reacts with a dipolarophile, such as an activated alkene, to form a five-membered pyrrolidine ring. mdpi.com

For example, the synthesis of spirooxindolopyrrolidine-embedded piperidinones has been achieved through a three-component 1,3-dipolar cycloaddition followed by an enamine reaction. mdpi.com While not starting directly from this compound, this highlights a general strategy where the piperidinone moiety can be functionalized to incorporate a dipolarophile, which then undergoes cycloaddition to form the fused pyrrolidine ring. Furthermore, methods exist for creating pyrrolidine- and piperidine-fused systems through the cyclization of appropriately substituted hydrazino alcohols, demonstrating the versatility of synthetic approaches to these fused scaffolds. arkat-usa.org

Quinolizidine and Indolizidine Scaffolds

Quinolizidine and indolizidine alkaloids represent large families of natural products with significant biological activities and complex, stereochemically rich structures. beilstein-journals.orgnih.gov The piperidine ring is a fundamental component of these bicyclic systems. acs.org Synthetic strategies often utilize piperidine derivatives as key intermediates. beilstein-journals.org

The indolo[2,3-a]quinolizidine core, for example, is a common framework in many monoterpenoid indole (B1671886) alkaloids. ub.edu Its synthesis is a significant challenge, and numerous enantioselective strategies have been developed. ub.eduresearchgate.net Many of these syntheses start from chiral building blocks that already contain a piperidine or piperidone ring. For instance, tryptophanol-derived oxazolopiperidone lactams are versatile intermediates that can be cyclized to form the indolo[2,3-a]quinolizidine system. researchgate.net

Precursor to Complex Polycyclic Frameworks

Beyond bicyclic systems, this compound and its derivatives serve as foundational building blocks for the assembly of even more complex polycyclic alkaloids. nih.govd-nb.info The synthesis of these intricate molecules often relies on cascade reactions and strategic annulations that build upon a core heterocyclic scaffold.

A notable example is the construction of the tetracyclic spiro[indolizidine-1,3′-oxindole] framework, which is present in a large family of oxindole (B195798) alkaloids. csic.esmdpi.com The synthesis can be achieved enantioselectively starting from a tryptophanol-derived oxazolopiperidone lactam. csic.esmdpi.comresearchgate.net The piperidone carbonyl group in the resulting tetracyclic intermediate plays a crucial role, allowing for the stereoselective introduction of further substituents, such as an ethylidene group, which is characteristic of many of these natural products. csic.esmdpi.com

Furthermore, unified synthetic strategies have been developed to access a variety of polycyclic alkaloids from common intermediates. For instance, a dual carbonyl activation strategy has enabled the synthesis of pentacyclic indoloquinolizidine alkaloids and octacyclic β-carboline alkaloids like peganumine A. nih.govd-nb.info The total synthesis of other complex natural products, such as the diterpene waihoensene, has utilized related piperidone building blocks like 3-ethylpiperidin-2-one. uni-konstanz.de These advanced synthetic endeavors highlight the strategic importance of piperidinone cores as versatile platforms for the divergent and efficient construction of complex, biologically relevant polycyclic molecules.

Role in the Development of Diverse Chemical Libraries

The strategic construction of chemical libraries, which are large collections of distinct but structurally related compounds, is a cornerstone of modern drug discovery and materials science. These libraries are systematically screened to identify molecules with desired biological activities or material properties. This compound serves as a valuable scaffold in this context due to its inherent structural features and versatile reactivity, which allow for the generation of a wide array of derivatives.

The utility of this compound as a building block for chemical libraries stems from its piperidine core, a privileged scaffold in medicinal chemistry, combined with a strategically placed ketone and a modifiable N-ethyl group. The ketone at the 3-position is a key functional handle for a variety of chemical transformations. It readily undergoes reactions such as:

Reductive amination: Reaction with a diverse set of primary or secondary amines, followed by reduction, yields a library of substituted aminopiperidines. This method is highly efficient for creating compounds with varied substituents at the 3-position.

Aldol and related condensation reactions: The α-carbons adjacent to the ketone can be deprotonated to form enolates, which can then react with a range of aldehydes or ketones to create more complex carbon skeletons, such as bis-chalcone derivatives. biomedpress.org

Nucleophilic additions: The ketone can react with various nucleophiles, like Grignard reagents or organolithium compounds, to generate tertiary alcohols, introducing new stereocenters and functional groups.

Formation of heterocycles: Condensation reactions with reagents like hydrazines or hydroxylamine can be used to form fused heterocyclic systems or derivatives like oximes and hydrazones.

The tertiary amine of the piperidine ring also contributes to the diversity of the resulting library. While the N-ethyl group is relatively stable, the nitrogen atom itself can influence the physicochemical properties of the molecules, such as their basicity and lipophilicity, which are critical for pharmacokinetic profiles. smolecule.com

By employing combinatorial chemistry principles, where different starting materials are systematically combined, a single scaffold like this compound can give rise to thousands of unique compounds. For instance, reacting this compound with 100 different amines in a reductive amination protocol, and then further reacting the products with 100 different acylating agents, could theoretically generate a library of 10,000 distinct molecules. This high-throughput synthesis approach is essential for populating the chemical space around the piperidine core.

The resulting libraries of this compound derivatives can then be screened for a multitude of biological activities, including but not limited to enzyme inhibition, receptor binding, and antimicrobial effects. smolecule.com The structural diversity generated from this single precursor enhances the probability of discovering novel lead compounds for therapeutic development. tandfonline.com

Below is a table illustrating the types of derivatives that can be generated from this compound to populate a chemical library.

| Reaction Type | Reactant(s) | Resulting Derivative Class | Example Application/Significance |

| Reductive Amination | Ammonia (B1221849), Sodium Cyanoborohydride | (1-Ethylpiperidin-3-yl)methanamine (B20679) | Building block for pharmaceuticals and agrochemicals. |

| Reduction | Sodium Borohydride (B1222165) | 1-Ethyl-3-piperidinol | Precursor for chiral synthesis and neuroprotective agents. smolecule.com |

| Nucleophilic Addition | Hydroxylamine | 1-Ethyl-piperidin-3-one oxime | Intermediate for synthesizing various derivatives. ambeed.com |

| Condensation | Substituted Benzaldehydes | 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues | Investigated for anticancer and antioxidant activities. benthamdirect.com |

| Click Chemistry (multi-step) | Azides, Alkynes | 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole derivatives | Generation of compounds with potential drug-like properties. vulcanchem.com |

Computational and Theoretical Investigations of 1 Ethylpiperidin 3 One and Its Derivatives

Conformational Analysis and Energy Landscape Mapping

The piperidine (B6355638) ring, a core structure in many pharmaceuticals and natural products, is not planar and can adopt several conformations. mdpi.com Computational analysis allows for the detailed exploration of these conformations and their relative stabilities.

Chair-Boat Interconversions and Stability

The six-membered ring of 1-Ethylpiperidin-3-one can, in theory, exist in several conformations, with the most notable being the chair and boat forms. libretexts.org The chair conformation is generally the most stable for cyclohexane (B81311) and its derivatives because it minimizes both angle strain and torsional strain. libretexts.org In this conformation, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. libretexts.orglibretexts.org

The boat conformation is significantly less stable due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens. libretexts.org The interconversion between two different chair forms, known as a ring flip, proceeds through higher-energy intermediates, including the twist-boat and the boat conformation, with the boat being a local energy maximum. wikipedia.orgyoutube.com For cyclohexane, the energy barrier for this interconversion is approximately 10-11 kcal/mol. libretexts.orgwikipedia.org The presence of the ethyl group on the nitrogen and the carbonyl group at the 3-position in this compound influences the energy landscape of these interconversions. The ethyl group can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.

| Conformer | Relative Energy (kcal/mol) | Symmetry |

|---|---|---|

| Chair | 0 | D3d |

| Twist-Boat | 5.5 | D2 |

| Boat | 6.9 | C2v |

| Half-Chair | 10.8 | C2 |

Substituent Effects on Ring Conformation

The presence and nature of substituents on the piperidine ring play a critical role in determining the preferred conformation. researchgate.netresearchgate.net For instance, bulky substituents generally prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. In the case of N-acyl-3-ethyl-difurylpiperidones, studies have shown the presence of a mixture of alternate chair and boat forms. researchgate.net

The introduction of a benzoyl group on the nitrogen atom of a piperidin-4-one can lead to a preference for non-chair conformations to minimize the steric strain between the benzoyl group's carbonyl and substituents at the alpha positions. niscpr.res.in In some substituted piperidin-4-ones, the ring is observed to be flattened, and an equilibrium between different non-chair conformations can exist. niscpr.res.inasianpubs.org The nature of the substituent on the nitrogen, such as an electron-withdrawing group, can also favor a boat conformation. researchgate.net

Electronic Structure and Reactivity Predictions

Computational chemistry offers powerful tools to predict the electronic properties and reactivity of molecules like this compound.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. uou.ac.in A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. uou.ac.inlibretexts.org For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. The LUMO is expected to be centered around the carbonyl carbon, making it the primary site for nucleophilic attack.

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| NPPM | -6.06 | -2.46 | 3.60 |

| MNAE | -6.02 | -2.44 | 3.58 |

| HENA | -6.20 | -2.56 | 3.64 |

Data adapted from a study on organic compounds NPPM, MNAE, and HENA, illustrating typical FMO energy values. uou.ac.in

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. libretexts.orgresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The area around the hydrogen atoms and the ethyl group would exhibit a positive potential. This visual representation of charge distribution complements the predictions from FMO analysis, providing a more complete picture of the molecule's reactivity. asianresassoc.org

Reaction Mechanism Studies

Computational methods are extensively used to elucidate the mechanisms of chemical reactions. For derivatives of this compound, theoretical calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies. For example, in the synthesis of (1-ethylpiperidin-3-yl)methanamine (B20679) via reductive amination of this compound, computational studies could model the initial formation of the imine intermediate and its subsequent reduction.

Similarly, in reactions involving piperidine derivatives, such as N-H/P-H cross-coupling, computational studies can help to propose and validate plausible reaction mechanisms. rsc.org These studies often involve techniques like Density Functional Theory (DFT) to calculate the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed understanding of the reaction's progress.

Transition State Analysis of Key Transformations

Transition state analysis is a cornerstone of computational chemistry, providing quantitative data on the energy barriers and structural features of the highest-energy point along a reaction coordinate. This information is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation.

Studies on piperidone derivatives have employed computational methods to analyze the transition states of various reactions, particularly oxidation. For instance, kinetic and mechanistic investigations into the oxidation of piperidones by different manganese oxidants have revealed how the structure of both the substrate and the oxidant influences the transition state. chemistryjournal.net Temperature-dependent studies allow for the calculation of activation parameters, including enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), using the Eyring equation. chemistryjournal.net

These analyses have shown that reactions mediated by certain oxidants are characterized by high enthalpic and positive entropic contributions, which supports an inner-sphere mechanism where the oxidant and substrate form a complex in the transition state. In contrast, other oxidants may proceed through an outer-sphere electron transfer pathway, indicated by lower enthalpy and negative entropy values. chemistryjournal.net Furthermore, the presence of substituents on the piperidone ring, such as a methyl group at the 3-position, has been shown to significantly impact oxidation rates by introducing steric hindrance and altering electronic effects, thereby affecting the stability and structure of the transition state. chemistryjournal.net

Another area of investigation involves conformational changes, such as the rotation of substituent groups. Transition-state calculations on N-Boc-2-aryl-4-methylenepiperidines have determined the Gibbs energy of activation for the rotation of the N-Boc group, which aligns well with experimental data from variable-temperature NMR (VT-NMR) spectroscopy. acs.org

| Transformation | System | Method | Key Findings | Reference |

| Oxidation | 3-methyl-2,6-diphenylpiperidine-4-one with Mn(IV) | Kinetic Analysis / Eyring Equation | High ΔH* and positive ΔS* values, suggesting an inner-sphere mechanism. Methyl group reduces rate. | chemistryjournal.net |

| Oxidation | 3-methyl-2,6-diphenylpiperidine-4-one with Mn(VII) | Kinetic Analysis / Eyring Equation | Lower ΔH* and negative ΔS* values, indicating an outer-sphere electron transfer pathway. | chemistryjournal.net |

| Boc Group Rotation | N-Boc-2-phenyl-4-methylenepiperidine | DFT Calculations | Calculated Gibbs energy of activation (~55 kJ/mol at 195 K) matches VT-NMR results, showing a low barrier to rotation. | acs.org |

Reaction Pathway Elucidation using DFT Methods

Density Functional Theory (DFT) is a versatile and widely used computational method for mapping the entire energy landscape of a reaction. It allows chemists to visualize the step-by-step mechanism, identifying all intermediates and transition states that connect reactants to products. This detailed elucidation is invaluable for understanding reaction outcomes and designing more efficient synthetic routes. rsc.orgmdpi.com

For reactions involving piperidone scaffolds, DFT calculations have been used to explore various transformations, including cycloadditions. nih.gov DFT methods, such as B3LYP, are frequently employed to investigate reaction mechanisms and calculate kinetic parameters. rsc.orgnih.gov The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. rsc.org

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Minima (reactants, intermediates, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiling: The relative energies of all species are calculated to construct a reaction energy profile, which shows the energy barriers (activation energies) for each step. nih.gov

For example, DFT has been instrumental in studying 1,3-dipolar cycloaddition reactions, a common method for constructing five-membered heterocyclic rings. mdpi.com These studies help predict regioselectivity by comparing the activation barriers for the formation of different possible isomers. nih.gov The calculations can also model the influence of solvents, which is often done using a cluster-continuum model where a few explicit solvent molecules are included along with a polarizable continuum model (PCM) to represent the bulk solvent. rsc.org

| Step in DFT Pathway Elucidation | Purpose | Computational Method | Expected Output |

| 1. Structure Optimization | Find the most stable 3D structure of each species (reactant, product, intermediate). | DFT (e.g., B3LYP/6-311G**) | Optimized Cartesian coordinates and electronic energy. rsc.org |

| 2. Transition State Search | Locate the highest energy point (saddle point) between two minima. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar. | Structure of the transition state. |

| 3. Frequency Analysis | Characterize stationary points and obtain zero-point vibrational energies (ZPVE). | DFT Frequency Calculation | All positive frequencies for a minimum; one imaginary frequency for a transition state. |

| 4. Intrinsic Reaction Coordinate (IRC) | Confirm that a transition state connects the correct reactant and product. | IRC Calculation | A path along the potential energy surface from the transition state down to the connected minima. |

| 5. Solvation Modeling | Account for the effect of the solvent on the reaction pathway. | PCM, SMD, or Cluster-Continuum Models | More accurate energies that reflect reaction conditions in solution. rsc.org |

Spectroscopic Property Predictions (for structural verification in new reactions)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for the structural verification of newly synthesized compounds. When new derivatives of this compound are created, comparing their experimental spectra (NMR, IR, etc.) with computationally predicted spectra can provide strong evidence for the proposed structure.

DFT calculations can predict various spectroscopic properties with a useful degree of accuracy:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are particularly valuable for resolving ambiguities in complex spectra or for assigning the stereochemistry of products. Studies on piperidone derivatives have shown a good correlation between calculated and experimental NMR data. acs.orgresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to peaks in an IR spectrum. This is useful for identifying the presence or absence of key functional groups, such as the carbonyl (C=O) stretch in the piperidone ring. acs.org

Theoretical studies often compare the geometric parameters (bond lengths, bond angles) obtained from DFT calculations with those determined experimentally by X-ray crystallography, showing good agreement. acs.org This cross-validation between computational and experimental data builds confidence in the structural assignment. For instance, in a series of piperidone derivatives, the root mean square error between calculated and experimental parameters was analyzed to validate the computational model. acs.org Theoretical calculations have also been used to predict the preferred conformations of piperidone derivatives in solution, which directly relates to the observed NMR spectra. researchgate.net

| Spectroscopic Data | Predicted Parameter | Typical Computational Method | Application in Structural Verification |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | GIAO-DFT | Assigning signals to specific atoms, confirming connectivity and stereochemistry. researchgate.net |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Confirming the presence of functional groups (e.g., C=O stretch around 1680-1740 cm⁻¹). vulcanchem.com |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | - | While not directly predicted by DFT, the calculated molecular formula confirms the expected molecular weight. rsc.org |

| X-ray Crystallography | Bond Lengths and Angles | DFT Geometry Optimization | Comparing the optimized geometry to the crystal structure to validate the computational model and confirm the solid-state structure. acs.org |

Molecular Docking and Ligand Design Principles (focused on synthetic strategies, not biological activity)

While molecular docking is most famously used in drug discovery to predict the binding of a ligand to a biological target, its principles can be adapted to guide synthetic strategies. biomedpress.org In this context, the "receptor" is not necessarily a biological protein but can be a chiral catalyst, a template, or another molecule that influences the course of a reaction. The focus shifts from predicting biological activity to predicting intermolecular interactions that favor a specific synthetic outcome.

The principles of ligand design can be applied to:

Catalyst-Substrate Interactions: In asymmetric catalysis, a chiral catalyst is used to produce a specific enantiomer of a product. Molecular docking can model how a substrate, such as a derivative of this compound, fits into the active site of the catalyst. This can help rationalize the observed stereoselectivity or predict which catalyst might be most effective for a new substrate, thereby saving experimental resources.

Prioritizing Synthetic Targets: When designing a series of derivatives, computational docking can be used to pre-screen potential structures. By modeling how different substituents might interact with a binding partner (e.g., an enzyme used in a biocatalytic step), chemists can prioritize the synthesis of compounds that are most likely to have the desired steric and electronic complementarity for a specific transformation. acs.org For example, docking could predict whether a bulky substituent on the piperidone ring would be sterically tolerated in a catalyst's binding pocket before the synthesis is attempted. vulcanchem.com

Understanding Reaction Selectivity: Docking can provide insights into non-covalent interactions (hydrogen bonds, van der Waals forces, etc.) that may control the regioselectivity or stereoselectivity of a reaction. By understanding these guiding interactions, reaction conditions or substrates can be modified to favor the desired product. mdpi.com

This approach uses the predictive power of molecular modeling to make more informed decisions in the laboratory, streamlining the synthetic process and facilitating the rational design of new molecules and reaction pathways.

| Synthetic Goal | Docking Application | Information Gained | Example |

| Enantioselective Synthesis | Docking a piperidone substrate into a chiral catalyst's active site. | Predicts the preferred binding orientation that leads to the major enantiomer. | Modeling the interaction of a prochiral piperidone with a chiral hydrogenation catalyst. |

| Biocatalysis | Docking a functionalized piperidone into an enzyme's active site. | Identifies which derivatives are likely to be accepted as substrates. | Predicting if an esterase will hydrolyze a prodrug derivative of 1-ethyl-3-hydroxypiperidine. vulcanchem.com |

| Prioritizing Analogs | Docking a virtual library of piperidone derivatives against a target. | Ranks compounds based on predicted fit, guiding which analogs to synthesize first. acs.org | Screening potential fluorinated or chlorinated derivatives for steric compatibility before synthesis. |

| Template-Directed Synthesis | Modeling the assembly of reactants around a molecular template. | Understands the non-covalent interactions that control product formation. | Predicting how a piperidone derivative might bind to a cyclodextrin, altering its reactivity. |

Advanced Analytical Characterization Techniques for Research on 1 Ethylpiperidin 3 One Derivatives

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular masses of compounds. measurlabs.com This high level of accuracy allows for the confident identification of molecular structures, from small organic molecules to large biomacromolecules. measurlabs.com In the context of 1-Ethylpiperidin-3-one derivatives, HRMS is essential for confirming the elemental composition of reaction products. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is invaluable for verifying the successful synthesis of a target derivative and for identifying any potential byproducts. nih.govinnovareacademics.in

For instance, in the synthesis of a new derivative, HRMS can confirm the addition of specific functional groups by the corresponding change in the exact mass. The technique can be coupled with liquid chromatography (LC-HRMS), enabling the separation of complex mixtures before high-resolution mass analysis, which is particularly useful for monitoring reaction progress and purity. measurlabs.com The fragmentation patterns observed in HRMS can also provide structural information, further aiding in the identification of unknown products. innovareacademics.in

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Feature | Data |

| Hypothetical Derivative | 2-((1-Ethylpiperidin-3-ylidene)methyl)phenol |

| Molecular Formula | C₁₄H₁₉NO |

| Calculated Exact Mass | 217.1467 |